N-benzyl-1-[(4-chlorobenzyl)sulfonyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BENZYL-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a chemical compound with the molecular formula C19H21ClN2O3S and a molar mass of 392.9 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a benzyl group, a chlorophenyl group, and a methanesulfonyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of N-BENZYL-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached using a palladium-catalyzed cross-coupling reaction.
Addition of the Methanesulfonyl Group: The methanesulfonyl group is added through a sulfonylation reaction using methanesulfonyl chloride as the reagent.
Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
N-BENZYL-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyl or chlorophenyl groups with other functional groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Scientific Research Applications
N-BENZYL-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of N-BENZYL-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic functions .
Comparison with Similar Compounds
N-BENZYL-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
N-(4-CHLOROPHENYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE: This compound has a similar structure but contains a benzothiophene ring instead of a piperidine ring.
N-BENZYL-4-[4-(3-CHLOROPHENYL)-1H-PYRAZOL-3-YL]-1H-PYRROLE-2-CARBOXAMIDE: This compound features a pyrazole ring and a pyrrole ring, offering different chemical properties and biological activities.
Properties
Molecular Formula |
C20H23ClN2O3S |
---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
N-benzyl-1-[(4-chlorophenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H23ClN2O3S/c21-19-8-6-17(7-9-19)15-27(25,26)23-12-10-18(11-13-23)20(24)22-14-16-4-2-1-3-5-16/h1-9,18H,10-15H2,(H,22,24) |
InChI Key |
IKPZECGQYVRQCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.